[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea
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Overview
Description
[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea is a chemical compound with the molecular formula C15H19N3O. It is a derivative of semicarbazone, formed by the condensation of semicarbazide with 2-benzylidenecycloheptanone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea typically involves the reaction of 2-benzylidenecycloheptanone with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, where the semicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines, hydrazones.
Substitution: Various substituted semicarbazones.
Scientific Research Applications
[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and metal complexes.
Biology: It exhibits antimicrobial, antioxidant, and antiproliferative activities, making it a candidate for drug development.
Medicine: Its derivatives are explored for potential anticonvulsant, antiepileptic, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thiosemicarbazones: These compounds have a sulfur atom replacing the oxygen in semicarbazones and exhibit similar but often enhanced biological activities.
Uniqueness: [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to form stable complexes with metals and its diverse range of applications in medicinal chemistry and material science highlight its significance .
Properties
CAS No. |
17026-14-1 |
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Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea |
InChI |
InChI=1S/C15H19N3O/c16-15(19)18-17-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H3,16,18,19)/b13-11+,17-14- |
InChI Key |
ZBPHPSIRNUDFOU-SYXZMITDSA-N |
SMILES |
C1CCC(=CC2=CC=CC=C2)C(=NNC(=O)N)CC1 |
Isomeric SMILES |
C1CC/C(=C\C2=CC=CC=C2)/C(=N\NC(=O)N)/CC1 |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)C(=NNC(=O)N)CC1 |
Synonyms |
2-Benzylidenecycloheptanone semicarbazone |
Origin of Product |
United States |
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